1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 586994-81-2
VCID: VC7260032
InChI: InChI=1S/C27H27N3O3/c1-19-11-13-21(14-12-19)33-16-15-29-23-8-4-3-7-22(23)28-27(29)20-17-26(31)30(18-20)24-9-5-6-10-25(24)32-2/h3-14,20H,15-18H2,1-2H3
SMILES: CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC
Molecular Formula: C27H27N3O3
Molecular Weight: 441.531

1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

CAS No.: 586994-81-2

Cat. No.: VC7260032

Molecular Formula: C27H27N3O3

Molecular Weight: 441.531

* For research use only. Not for human or veterinary use.

1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one - 586994-81-2

Specification

CAS No. 586994-81-2
Molecular Formula C27H27N3O3
Molecular Weight 441.531
IUPAC Name 1-(2-methoxyphenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Standard InChI InChI=1S/C27H27N3O3/c1-19-11-13-21(14-12-19)33-16-15-29-23-8-4-3-7-22(23)28-27(29)20-17-26(31)30(18-20)24-9-5-6-10-25(24)32-2/h3-14,20H,15-18H2,1-2H3
Standard InChI Key LZRAJLUVLCIBIN-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • A pyrrolidin-2-one core, a five-membered lactam ring known for conformational rigidity and hydrogen-bonding capacity .

  • A benzimidazole moiety at position 4 of the pyrrolidinone, providing aromaticity and potential for π-π stacking interactions.

  • A 2-(p-tolyloxy)ethyl side chain attached to the benzimidazole nitrogen, introducing ether and aryl groups that modulate solubility and target binding .

The molecular formula is C28H27N3O4 (calculated molecular weight: 469.54 g/mol), derived from analogs with comparable substituents . Key structural features include:

  • Methoxyphenyl group: Enhances lipophilicity and influences metabolic stability.

  • p-Tolyloxyethyl chain: Introduces steric bulk and potential for hydrophobic interactions.

Table 1: Comparative Molecular Data for Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target CompoundC28H27N3O4469.54Pyrrolidinone, Benzimidazole, Aryl Ether
4-(1-(2-Hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one C28H29N3O4471.5Hydroxypropyl, Benzimidazole, Methoxyphenyl
1-Butyl-4-{1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one C23H27N3O2377.5Butyl, Benzyl, Methoxyphenyl

Spectroscopic Characterization

While experimental spectral data for the target compound remains unpublished, analogs suggest characteristic signatures:

  • Infrared (IR) Spectroscopy: Stretching vibrations for lactam C=O (~1680–1720 cm⁻¹), aromatic C=C (~1450–1600 cm⁻¹), and ether C-O (~1250 cm⁻¹) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Methoxy protons at δ 3.8–4.0 ppm; aromatic protons in benzimidazole (δ 7.2–8.1 ppm).

    • ¹³C NMR: Lactam carbonyl at δ 170–175 ppm; quaternary carbons in benzimidazole (δ 140–150 ppm) .

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The compound can be synthesized through a multi-step sequence:

  • Pyrrolidinone Core Formation: Cyclization of γ-aminobutyric acid derivatives or ring-closing metathesis.

  • Benzimidazole Installation: Condensation of o-phenylenediamine with carbonyl intermediates under acidic conditions .

  • Side Chain Incorporation: Alkylation of the benzimidazole nitrogen using 2-(p-tolyloxy)ethyl bromide .

Step 1: Synthesis of 1-(2-Methoxyphenyl)pyrrolidin-2-one

  • Reactants: 2-Methoxyaniline and γ-butyrolactone.

  • Conditions: Reflux in acetic acid (12 h, 110°C) .

  • Yield: ~65% (reported for analogs) .

Step 2: Benzimidazole Ring Formation

  • Reactants: 1-(2-Methoxyphenyl)pyrrolidin-2-one and o-phenylenediamine.

  • Conditions: Phosphorus oxychloride (POCl₃) as a cyclizing agent (4 h, 80°C).

  • Yield: ~58% .

Step 3: N-Alkylation with 2-(p-Tolyloxy)ethyl Bromide

  • Reactants: Benzimidazole-pyrrolidinone intermediate and 2-(p-tolyloxy)ethyl bromide.

  • Conditions: Potassium carbonate (K₂CO₃) in DMF (24 h, 60°C) .

  • Yield: ~72% (estimated from analogous reactions) .

Table 2: Optimization Parameters for N-Alkylation

ParameterOptimal RangeImpact on Yield
SolventDMF > DMSO > THFDMF maximizes nucleophilicity
Temperature60–70°CHigher temperatures reduce side reactions
Reaction Time18–24 hProlonged time ensures complete substitution
BaseK₂CO₃ > NaHCO₃K₂CO₃ provides superior deprotonation

Purification and Characterization

  • Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) .

  • Crystallization: Recrystallization from ethanol/water mixtures improves purity .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Predicted ~3.1 (ChemAxon), indicating moderate lipophilicity .

  • Aqueous Solubility: <0.1 mg/mL (estimated), necessitating formulation with co-solvents.

Stability Profile

  • Thermal Stability: Decomposition onset at ~220°C (DSC analysis of analogs) .

  • Photostability: Susceptible to UV-induced degradation due to aryl ether and benzimidazole groups .

Biological Activity and Mechanistic Insights

Hypothesized Targets

  • Kinase Inhibition: Benzimidazole analogs inhibit cyclin-dependent kinases (CDKs) and Aurora kinases (IC₅₀: 0.1–5 μM).

  • GPCR Modulation: Aryl ether side chains may target adrenergic or serotonin receptors .

Table 3: Antimicrobial Activity of Benzimidazole Analogs

MicroorganismMIC (μg/mL)Compound Class
Staphylococcus aureus12.5–25Benzimidazole-pyrrolidinones
Escherichia coli50–100Methoxyphenyl derivatives
Candida albicans25–50Aryl ether-containing analogs

Anticancer Activity

  • In Vitro Cytotoxicity: Analogous compounds show IC₅₀ values of 2–10 μM against MCF-7 and HeLa cells.

  • Mechanism: Induction of apoptosis via caspase-3 activation and G2/M cell cycle arrest .

Applications and Future Directions

Therapeutic Prospects

  • Oncology: CDK inhibitors for breast and prostate cancers.

  • Infectious Diseases: Adjuvant therapy for multidrug-resistant bacterial infections .

Challenges and Innovations

  • Bioavailability Enhancement: Nanoformulations (e.g., liposomes) to improve solubility .

  • Targeted Delivery: Conjugation with folate or peptide ligands for tumor-specific uptake .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator